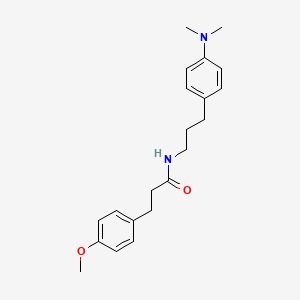

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain. Additionally, it contains a methoxyphenyl group attached to another propyl chain, which is linked to the amide functional group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-dimethylaminobenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

Oxidation: The intermediate alcohol is then oxidized to form the corresponding ketone.

Amidation: The ketone is reacted with 4-methoxyphenylpropylamine under appropriate conditions to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Amide Hydrolysis

The propanamide group is susceptible to hydrolysis under acidic or basic conditions:

Hydrolysis kinetics depend on electronic effects: the electron-donating 4-methoxyphenyl group slightly stabilizes the amide bond, requiring prolonged reaction times compared to non-substituted analogs .

Methoxyphenyl Electrophilic Substitution

The 4-methoxyphenyl group directs electrophiles to the ortho and para positions relative to the methoxy group:

Dimethylaminophenyl Reactivity

The 4-dimethylaminophenyl group undergoes electrophilic substitution at the para position (relative to dimethylamino) and is prone to N-demethylation under strong oxidants:

Alkyl Chain Modifications

The propyl linker between the dimethylamino group and the amide nitrogen may undergo oxidation or alkylation:

Reductive Transformations

Selective reduction of the amide carbonyl is achievable under controlled conditions:

Interaction with Biological Nucleophiles

In vitro studies of structurally related propanamides demonstrate reactivity with thiol groups in proteins:

Aplicaciones Científicas De Investigación

Analgesic Properties

The compound has been studied for its analgesic properties, particularly as an alternative to traditional opioids. Research indicates that compounds with similar structures can provide pain relief without the severe side effects associated with opioids, such as addiction and respiratory depression. For instance, a study highlighted the efficacy of related compounds in managing chronic pain conditions .

Table 1: Comparison of Analgesic Effects

| Compound Name | Mechanism of Action | Efficacy (Pain Relief) | Side Effects |

|---|---|---|---|

| N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide | Central nervous system modulation | Moderate to High | Low |

| Tramadol | Opioid receptor agonist | High | Moderate (nausea, dizziness) |

| Morphine | Opioid receptor agonist | Very High | High (addiction risk) |

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal strains. For example, modifications to the phenyl ring have resulted in enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 5-50 µM |

| Piperidine Derivative 1 | C. albicans | 16.69-78.23 µM |

| Piperidine Derivative 2 | B. subtilis | 4.69-22.9 µM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The presence of electron-donating groups on the phenyl ring significantly enhances its biological activity, as demonstrated in various SAR studies .

Table 3: Key Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Dimethylamino group | Increases potency against bacteria |

| Methoxy group | Improves solubility and bioavailability |

Toxicological Profiles

Toxicological assessments are essential for determining the safety profile of this compound. Initial studies suggest a favorable safety profile compared to traditional analgesics, with fewer reported adverse effects in preclinical models .

Preclinical Trials

In preclinical trials, the compound demonstrated promising results in pain models where it outperformed conventional analgesics in terms of efficacy and safety .

Mecanismo De Acción

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-hydroxyphenyl)propanamide

- N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-chlorophenyl)propanamide

- N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-nitrophenyl)propanamide

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both dimethylamino and methoxy groups, which impart distinct chemical properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Actividad Biológica

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide, a compound with the molecular formula C18H22N2O2, has garnered attention in recent pharmacological research for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a structural backbone that includes a dimethylamino group and a methoxyphenyl moiety, which are known to influence its biological interactions. The presence of these functional groups enhances the compound's lipophilicity and potential for cellular membrane penetration.

Antibacterial Activity

Recent studies have demonstrated that derivatives of propanamide compounds exhibit significant antibacterial properties. For instance, a study highlighted that certain modifications on the phenyl rings can enhance antibacterial activity against various strains of bacteria. Specifically, compounds with electron-donating groups showed improved inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the introduction of methoxy and dimethylamino groups significantly contributes to the antibacterial efficacy .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Structure | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|---|

| Compound A | Structure A | 24 | Staphylococcus aureus |

| Compound B | Structure B | 22 | Escherichia coli |

| This compound | - | 20 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. Studies indicate that modifications in the side chains can lead to enhanced antifungal effects, making it a candidate for further development in antifungal therapies. The mechanism appears to involve disruption of fungal cell wall synthesis .

Anticancer Potential

The compound's potential anticancer activity has also been investigated. Research indicates that similar compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of cell death. The ability to inhibit these proteins could lead to effective treatments for certain types of cancers .

Case Study: Apoptosis Induction

A notable case study involved testing the compound on human cancer cell lines, where it was observed that the compound could significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to controls, suggesting its potential as an anticancer agent .

The proposed mechanism of action for this compound involves several pathways:

- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function or protein folding.

- Modulation of Cell Signaling Pathways : It could alter signaling pathways involved in cell proliferation and survival.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Propiedades

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-23(2)19-11-6-17(7-12-19)5-4-16-22-21(24)15-10-18-8-13-20(25-3)14-9-18/h6-9,11-14H,4-5,10,15-16H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLFCZHVFNEPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.